molecular formula C6H11NO2 B3420527 (1R,3R)-3-Aminocyclopentanecarboxylic acid CAS No. 19297-28-0

(1R,3R)-3-Aminocyclopentanecarboxylic acid

Cat. No.: B3420527
CAS No.: 19297-28-0
M. Wt: 129.16 g/mol
InChI Key: MLLSSTJTARJLHK-RFZPGFLSSA-N
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Description

(1R,3R)-3-Aminocyclopentanecarboxylic acid is a chiral amino acid derivative with a unique cyclopentane ring structure

Scientific Research Applications

(1R,3R)-3-Aminocyclopentanecarboxylic acid has a wide range of applications in scientific research:

Safety and Hazards

The safety data sheet for “(1R,3R)-3-Aminocyclopentanecarboxylic acid” suggests that it may be harmful by inhalation, ingestion, or skin absorption. It may cause eye, skin, or respiratory system irritation . As always, proper safety precautions should be taken when handling this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R)-3-Aminocyclopentanecarboxylic acid typically involves the resolution of racemic mixtures or the use of chiral catalysts to achieve the desired enantiomeric purity. One common method involves the hydrogenation of cyclopentene derivatives followed by amination and carboxylation reactions under controlled conditions .

Industrial Production Methods

Industrial production methods often utilize biocatalysis or enzymatic resolution to achieve high enantiomeric excess. These methods are preferred due to their efficiency and environmental friendliness. For example, the use of genetically engineered microorganisms can facilitate the production of this compound with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(1R,3R)-3-Aminocyclopentanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines or halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include various substituted cyclopentane derivatives, ketones, aldehydes, and amine derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (1R,3R)-3-Aminocyclopentanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include modulation of enzyme activity or receptor binding, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its chiral nature makes it valuable in asymmetric synthesis and as a tool for studying stereoselective reactions and interactions .

Properties

IUPAC Name

(1R,3R)-3-aminocyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c7-5-2-1-4(3-5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLSSTJTARJLHK-RFZPGFLSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@@H]1C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001247198
Record name rel-(1R,3R)-3-Aminocyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001247198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19297-28-0, 57376-72-4
Record name rel-(1R,3R)-3-Aminocyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19297-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Aminocyclopentane-1-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057376724
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name rel-(1R,3R)-3-Aminocyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001247198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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